1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide
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Overview
Description
1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide is a quaternary ammonium compound derived from pyridine. This compound is known for its unique structure, which includes two pyridinium rings connected by a methylene bridge and an iodide counterion. It is often used in various chemical and biological applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide can be synthesized through the methylation of pyridine derivatives. One common method involves treating pyridine with dimethyl sulfate, resulting in the formation of the quaternary ammonium salt . The reaction can be represented as follows: [ \text{C}_5\text{H}_5\text{N} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]^+ \text{CH}_3\text{OSO}_3^- ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale methylation processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to its corresponding tertiary amine.
Substitution: Nucleophilic substitution reactions can occur at the methyl group, leading to the formation of different substituted pyridinium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and thiols (R-SH) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxide derivatives, tertiary amines, and various substituted pyridinium compounds.
Scientific Research Applications
1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium structure allows it to bind to negatively charged sites on proteins and nucleic acids, affecting their function. The compound can also disrupt cell membranes, leading to cell death in microbial organisms .
Comparison with Similar Compounds
Similar Compounds
- 1-methylpyridinium chloride
- 2-chloro-1-methylpyridinium iodide
- 1-oxidopyridinium iodide
Uniqueness
1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide is unique due to its dual pyridinium structure, which enhances its reactivity and stability compared to other similar compounds. This structural feature also contributes to its diverse range of applications in scientific research and industry .
Properties
CAS No. |
6291-05-0 |
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Molecular Formula |
C12H14IN2+ |
Molecular Weight |
313.16 g/mol |
IUPAC Name |
1-methyl-2-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;iodide |
InChI |
InChI=1S/C12H14N2.HI/c1-13-8-6-3-7-12(13)11-14-9-4-2-5-10-14;/h2-10H,11H2,1H3;1H/q+2;/p-1 |
InChI Key |
LWDJVSBQARVCMV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1C[N+]2=CC=CC=C2.[I-] |
Origin of Product |
United States |
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